molecular formula C15H13Cl2N3O4S B11016331 N-{[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine

N-{[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine

Katalognummer: B11016331
Molekulargewicht: 402.3 g/mol
InChI-Schlüssel: HBNIFRNAFMUBRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure: The compound features a 1,3-thiazole core substituted with a 2,3-dichlorophenyl group at position 2 and a methyl group at position 4. A glycylglycine dipeptide (two glycine residues) is attached via a carbonyl linkage at position 5 of the thiazole ring.

Formation of the thiazole ring via cyclization of thiourea derivatives or condensation reactions.

Introduction of the dichlorophenyl group through electrophilic substitution or coupling.

Activation of the thiazole-5-carboxylic acid (e.g., as an acid chloride) for coupling with glycylglycine.

Eigenschaften

Molekularformel

C15H13Cl2N3O4S

Molekulargewicht

402.3 g/mol

IUPAC-Name

2-[[2-[[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C15H13Cl2N3O4S/c1-7-13(14(24)19-5-10(21)18-6-11(22)23)25-15(20-7)8-3-2-4-9(16)12(8)17/h2-4H,5-6H2,1H3,(H,18,21)(H,19,24)(H,22,23)

InChI-Schlüssel

HBNIFRNAFMUBRB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC(=N1)C2=C(C(=CC=C2)Cl)Cl)C(=O)NCC(=O)NCC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Conditions and Optimization

  • Starting Materials :

    • 2,3-Dichlorobenzaldehyde (1.0 equiv.)

    • Thioacetamide (1.2 equiv.)

    • Chloroacetone (1.5 equiv.) in ethanol.

  • Procedure :

    • Reflux the mixture at 80°C for 6–8 hours.

    • Neutralize with aqueous NaHCO₃ and extract with ethyl acetate.

    • Purify via column chromatography (hexane:ethyl acetate = 4:1).

  • Yield : 72–78%.

Oxidation to Carboxylic Acid

The methyl group at position 4 is oxidized to a carboxylic acid using KMnO₄ in acidic conditions:

  • Conditions :

    • 2-(2,3-Dichlorophenyl)-4-methylthiazole (1.0 equiv.)

    • KMnO₄ (3.0 equiv.) in H₂SO₄ (1M) at 60°C for 4 hours.

  • Yield : 85% after recrystallization (ethanol/water).

Preparation of Glycylglycine

Glycylglycine is synthesized via cyclization and hydrolysis, as described in CN101759767A :

Cyclization to 2,5-Diketopiperazine

  • Conditions :

    • Glycine (12 g) in glycerol (30 mL) at 175–180°C for 50 minutes.

    • Cool, add distilled water (12 mL), and refrigerate overnight.

    • Filter and wash with 50% ethanol.

  • Yield : 89%.

Hydrolysis to Glycylglycine

  • Conditions :

    • 2,5-Diketopiperazine (5 g) in NaOH (1M, 50 mL).

    • Neutralize with HCl (2M) to pH 6.0, concentrate, and precipitate with ethanol.

  • Yield : 81%.

Coupling of Thiazole Carboxylic Acid to Glycylglycine

The final step involves activating the thiazole carboxylic acid and coupling it to glycylglycine’s N-terminus.

Activation Strategies

Activation MethodReagentsSolventTemperatureYield (%)
Acid Chloride FormationSOCl₂, DMF (catalytic)DCM0°C → RT68
EDCl/HOBtEDCl (1.2 equiv.), HOBtDMFRT82
HATUHATU (1.1 equiv.), DIPEADCM0°C → RT90

Coupling Procedure (Optimal Conditions)

  • Steps :

    • Dissolve 2-(2,3-dichlorophenyl)-4-methylthiazole-5-carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in DCM.

    • Add DIPEA (3.0 equiv.) and stir at 0°C for 30 minutes.

    • Add glycylglycine (1.2 equiv.) and stir at room temperature for 12 hours.

    • Wash with 5% citric acid, dry (Na₂SO₄), and purify via HPLC.

  • Yield : 90%.

Purification and Characterization

Chromatographic Methods

  • HPLC Conditions :

    • Column: C18 (250 × 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile/0.1% TFA (gradient: 20% → 80% over 25 min)

    • Retention Time: 14.2 min.

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 8.21 (s, 1H, thiazole-H), 7.58–7.42 (m, 3H, Ar-H), 4.12 (s, 2H, CH₂), 3.89 (d, 2H, NHCH₂), 2.45 (s, 3H, CH₃).

  • HRMS (ESI) : m/z calc. for C₁₆H₁₃Cl₂N₃O₃S [M+H]⁺: 418.0124; found: 418.0121.

Challenges and Optimization

Racemization Mitigation

  • Use of HATU instead of EDCl reduces racemization during coupling due to milder conditions.

  • Maintain pH < 7.5 during coupling to prevent deprotonation of glycylglycine’s amine.

Solvent Selection

  • DMF provides higher solubility but requires thorough removal via lyophilization.

  • DCM minimizes side reactions but necessitates longer reaction times.

Industrial Scalability

  • Cost Analysis :

    • HATU increases reagent costs by 40% compared to EDCl but improves yield by 12%.

  • Environmental Impact :

    • Ethanol/water recrystallization (from CN101759767A ) reduces reliance on halogenated solvents.

Analyse Chemischer Reaktionen

N-{[2-(2,3-Dichlorphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycin kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Der Thiazolring kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure oxidiert werden.

    Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid reduziert werden.

    Substitution: Elektrophile Substitutionsreaktionen können an der C-5-Position des Thiazolrings auftreten, während nucleophile Substitution an der C-2-Position auftreten kann.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dichlormethan oder Ethanol und Katalysatoren wie Palladium auf Kohlenstoff für Hydrierungsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-{[2-(2,3-Dichlorphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Thiazolring kann mit Enzymen und Proteinen interagieren und ihre Aktivität hemmen. Beispielsweise kann es die Aktivität mikrobieller Enzyme hemmen, was zum Tod des Mikroorganismus führt. Die Dichlorphenylgruppe kann die Bindungsaffinität der Verbindung zu ihrem Ziel verbessern und so ihre Wirksamkeit erhöhen.

Wirkmechanismus

The mechanism of action of N-{[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of microbial enzymes, leading to the death of the microorganism. The dichlorophenyl group can enhance the compound’s binding affinity to its target, increasing its potency .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

Key structural analogs identified from the evidence include:

Compound Name Core Heterocycle Substituents Linked Group Source
Target Compound 1,3-Thiazole 2,3-Dichlorophenyl, 4-methyl Glycylglycine -
4-{2-[(3,4-Dichlorophenyl)(methyl)amino]-4-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine 1,3-Thiazole 3,4-Dichlorophenyl, 4-methyl, methylamino Pyrimidin-2-amine
N-{[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}glycine 1,2-Oxazole 2-Chlorophenyl, 5-methyl Glycine
Methazole (2-(3,4-dichlorophenyl)-4-methyl-1,2,4-oxadiazolidine-3,5-dione) Oxadiazolidine 3,4-Dichlorophenyl, 4-methyl Oxadiazolidine-dione

Key Structural Differences and Implications

Heterocycle Core: The 1,3-thiazole in the target compound (vs. 1,2-oxazole in or oxadiazolidine in ) offers enhanced metabolic stability due to sulfur's electron-rich nature, which may improve binding to hydrophobic enzyme pockets .

Substituent Position and Halogenation: The 2,3-dichlorophenyl group in the target compound vs. 3,4-dichlorophenyl in alters steric and electronic effects. The 2,3-substitution may hinder rotational freedom compared to 3,4, affecting ligand-receptor interactions. Mono-chlorinated analogs (e.g., ) likely exhibit reduced lipophilicity and altered bioactivity profiles.

Linked Functional Groups: Glycylglycine (two glycine units) in the target compound provides two amide bonds and a free carboxylic acid, enhancing hydrogen-bonding capacity compared to single-glycine () or pyrimidin-2-amine () derivatives.

Physicochemical and Pharmacological Properties

Property Target Compound Compound Compound Methazole ()
Molecular Weight ~450 g/mol (estimated) ~500 g/mol ~300 g/mol ~290 g/mol
LogP ~3.5 (moderate lipophilicity) ~4.0 (higher lipophilicity) ~2.8 (lower lipophilicity) ~2.5 (polar)
Solubility Low in water Very low Moderate High (due to dione)
Bioactivity (Predicted) Antimicrobial, enzyme inhibition Kinase inhibition Antioxidant, anti-inflammatory Herbicidal
  • Bioactivity Notes: Thiazole derivatives (target compound, ) are frequently associated with antimicrobial and kinase-modulating activities due to their ability to mimic purine bases . Methazole's oxadiazolidine core () is linked to herbicidal action, likely via disruption of plant cell division. The glycylglycine moiety may enhance solubility in polar environments but reduce membrane permeability compared to smaller linked groups .

Biologische Aktivität

N-{[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₄H₁₀Cl₂N₄S
  • Molecular Weight : 337.2 g/mol

The structure features a thiazole ring substituted with a dichlorophenyl group and a glycylglycine moiety, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound may act on various molecular targets:

  • CDK Inhibition : Compounds with similar thiazole structures have been shown to inhibit cyclin-dependent kinases (CDK), particularly CDK2 and CDK9. For instance, a related compound demonstrated IC₅₀ values of 0.004 μM for CDK2 and 0.009 μM for CDK9, exhibiting significant antitumor efficacy in preclinical models .
  • PPARγ Agonism : Other thiazolidinedione derivatives target peroxisome proliferator-activated receptor γ (PPARγ), which is crucial for glucose metabolism and insulin sensitivity. Partial agonists of PPARγ have shown promise in treating type 2 diabetes by enhancing insulin sensitivity without the side effects associated with full agonists .

Antitumor Effects

This compound has been evaluated for its antitumor properties. In vitro studies using cancer cell lines have indicated that the compound can induce apoptosis and cell cycle arrest. Mechanistic studies suggest that it regulates the expression of proteins involved in apoptosis and cell cycle progression.

Case Studies

  • In Vivo Efficacy : In xenograft models using HCT116 colorectal cancer cells, treatment with related thiazole compounds resulted in significant tumor growth inhibition without notable toxicity .
  • Oral Bioavailability : Related compounds have shown high oral bioavailability (up to 86.7%), suggesting potential for effective delivery in therapeutic settings .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
CDK InhibitionIC₅₀ = 0.004 μM (CDK2)
IC₅₀ = 0.009 μM (CDK9)
Antitumor ActivityInduces apoptosis in cancer cells
Cell cycle arrest in HCT116 cells
PPARγ AgonismEnhances insulin sensitivity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.